Cas no 7706-82-3 ((e)-3-(4-methoxy-phenyl)-but-2-enoic acid ethyl ester)

(e)-3-(4-methoxy-phenyl)-but-2-enoic acid ethyl ester structure
7706-82-3 structure
Nome del prodotto:(e)-3-(4-methoxy-phenyl)-but-2-enoic acid ethyl ester
Numero CAS:7706-82-3
MF:C13H16O3
MW:220.26400
CID:983170
PubChem ID:111327

(e)-3-(4-methoxy-phenyl)-but-2-enoic acid ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • (e)-3-(4-methoxy-phenyl)-but-2-enoic acid ethyl ester
    • (E)-3-(4-methoxyphenyl)-2-butenoic acid ethyl ester
    • (E)-Ethyl 3-(4-methoxyphenyl)-2-butenoate
    • (E)-ethyl 3-(4-methoxyphenyl)but-2-enoate
    • (Z)-ethyl 3-(4-methoxyphenyl)but-2-enoate
    • 3-(4-Methoxyphenyl)-2-butenoic acid ethyl ester
    • ethyl (E)-3-(4'-methoxyphenyl)but-2-enoate
    • ethyl 3-(4-methoxyphenyl)-2-butenoate
    • trans-ethyl 3-(4-methoxyphenyl)but-2-enoate
    • EINECS 231-733-6
    • NSC-622933
    • EN300-2009384
    • 108454-55-3
    • ethyl 3-(4-methoxyphenyl)but-2-enoate
    • CHEMBL1970047
    • NSC622933
    • AKOS015967208
    • 7706-82-3
    • Cinnamic acid, p-methoxy-beta-methyl-, ethyl ester
    • EN300-1460256
    • ETHYL (2E)-3-(4-METHOXYPHENYL)BUT-2-ENOATE
    • ethyl (E)-3-(4-methoxyphenyl)but-2-enoate
    • CFNFDUJWLXMVHH-MDZDMXLPSA-N
    • Inchi: InChI=1S/C13H16O3/c1-4-16-13(14)9-10(2)11-5-7-12(15-3)8-6-11/h5-9H,4H2,1-3H3/b10-9+
    • Chiave InChI: CFNFDUJWLXMVHH-MDZDMXLPSA-N
    • Sorrisi: CCOC(=O)C=C(C)C1=CC=C(C=C1)OC

Proprietà calcolate

  • Massa esatta: 220.11000
  • Massa monoisotopica: 220.109944368g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 5
  • Complessità: 250
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • XLogP3: 3.2
  • Superficie polare topologica: 35.5Ų

Proprietà sperimentali

  • PSA: 35.53000
  • LogP: 2.66160

(e)-3-(4-methoxy-phenyl)-but-2-enoic acid ethyl ester Letteratura correlata

Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd